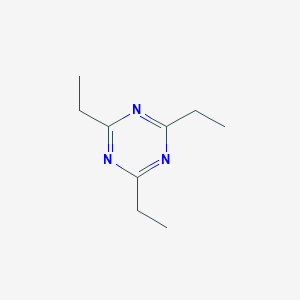
2,4,6-Triethyltriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triethyltriazine, also known as TETA, is a heterocyclic organic compound that belongs to the triazine family. TETA is widely used in various fields, including chemical synthesis, agriculture, and biomedical research, due to its unique chemical properties and versatile applications.
Mecanismo De Acción
2,4,6-Triethyltriazine exerts its biological effects through its ability to chelate metal ions, particularly copper and iron. By binding to metal ions, 2,4,6-Triethyltriazine can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative damage. 2,4,6-Triethyltriazine can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to further reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Triethyltriazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Triethyltriazine can protect cells from oxidative damage induced by hydrogen peroxide, paraquat, and other oxidants. In vivo studies have shown that 2,4,6-Triethyltriazine can protect against radiation-induced damage, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Triethyltriazine has several advantages as a research tool, including its low toxicity, high stability, and ability to chelate metal ions selectively. However, 2,4,6-Triethyltriazine also has some limitations, such as its poor solubility in water and its potential to interfere with certain assays that rely on metal ions.
Direcciones Futuras
There are several potential future directions for research on 2,4,6-Triethyltriazine. One area of interest is the development of 2,4,6-Triethyltriazine-based radioprotective agents for use in cancer treatment and radiation therapy. Another area of interest is the use of 2,4,6-Triethyltriazine as a chelating agent for the treatment of metal poisoning and neurodegenerative diseases. Additionally, 2,4,6-Triethyltriazine may have potential applications in the development of new materials, such as metal-organic frameworks and nanomaterials.
Métodos De Síntesis
2,4,6-Triethyltriazine can be synthesized through a variety of methods, including the reaction of cyanuric chloride with ethylamine, the reaction of cyanuric acid with ethanolamine, and the reaction of cyanuric acid with triethylamine. Among these methods, the reaction of cyanuric chloride with ethylamine is the most commonly used method to produce 2,4,6-Triethyltriazine.
Aplicaciones Científicas De Investigación
2,4,6-Triethyltriazine has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, 2,4,6-Triethyltriazine is used as a ligand in coordination chemistry, as a stabilizer in plastics, and as a crosslinking agent in rubber. In agriculture, 2,4,6-Triethyltriazine is used as a pesticide to control pests and diseases. In biomedical research, 2,4,6-Triethyltriazine is used as a chelating agent for heavy metal detoxification and as a radioprotectant to reduce radiation-induced damage.
Propiedades
Número CAS |
1009-74-1 |
|---|---|
Nombre del producto |
2,4,6-Triethyltriazine |
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
2,4,6-triethyl-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 |
Clave InChI |
GIIYEYPYVJAMBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC(=N1)CC)CC |
SMILES canónico |
CCC1=NC(=NC(=N1)CC)CC |
Otros números CAS |
1009-74-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



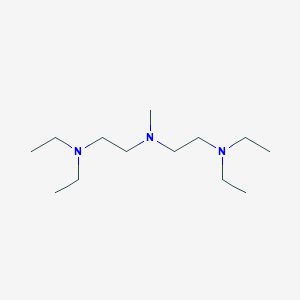

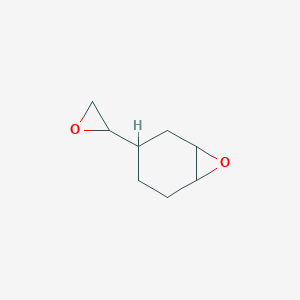
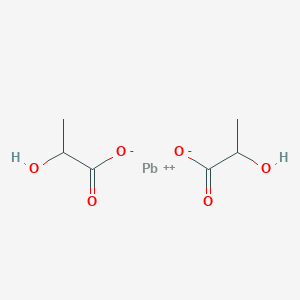
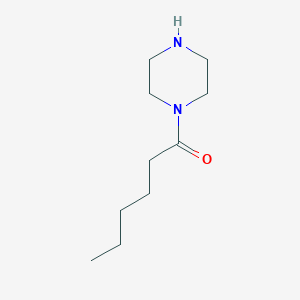

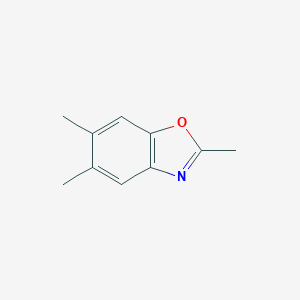
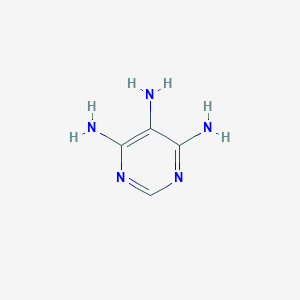
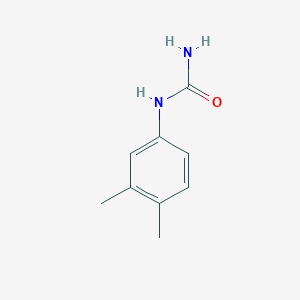
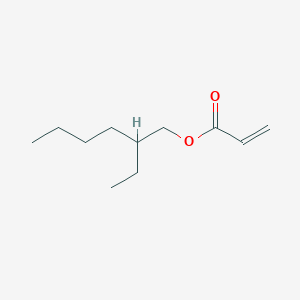
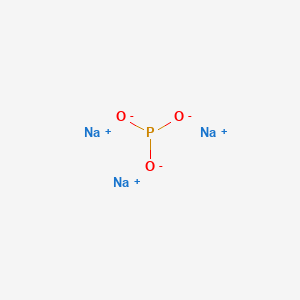
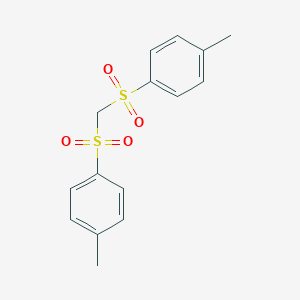

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)